molecular formula C7H3Br2ClN2 B3294900 4,6-dibromo-3-chloro-2H-indazole CAS No. 887568-40-3

4,6-dibromo-3-chloro-2H-indazole

Cat. No.: B3294900
CAS No.: 887568-40-3
M. Wt: 310.37 g/mol
InChI Key: LFHDPSYPDHUOFL-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-2H-indazole is a halogenated heterocyclic compound featuring an indazole core substituted with bromine at positions 4 and 6, and chlorine at position 2. For instance, 4,6-dibromo-2H-indazole-3-carbaldehyde (CAS: 885518-57-0) shares the indazole backbone with bromine substituents but replaces chlorine with a formyl group (CHO) at position 3 . This highlights the structural versatility of halogenated indazoles, which are often intermediates in pharmaceuticals and agrochemicals due to their reactivity and stability.

Properties

IUPAC Name

4,6-dibromo-3-chloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHDPSYPDHUOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The indazole ring can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

4,6-Dibromo-3-chloro-2H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dibromo-3-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and the nature of the substituents. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Halogenated Heterocycles

Compound Core Structure Substituents Key Functional Groups Reference
This compound Indazole 4,6-Br; 3-Cl Halogens Inferred
4,6-Dibromo-2H-indazole-3-carbaldehyde Indazole 4,6-Br; 3-CHO Aldehyde
4,5-Dibromo-1H-imidazole Imidazole 4,5-Br Halogens
2-(4-Bromophenyl)-1H-imidazole Imidazole Br (para-phenyl) Bromophenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dibromo-3-chloro-2H-indazole
Reactant of Route 2
4,6-dibromo-3-chloro-2H-indazole

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